molecular formula C25H28N2O5S B3573652 N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3573652
M. Wt: 468.6 g/mol
InChI Key: YYDYGPZGYNKWAH-UHFFFAOYSA-N
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Description

The compound “N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” is a complex organic molecule. It contains several functional groups, including two aromatic rings (one with two methoxy groups and one with an ethyl group), a sulfonyl group attached to a methylphenyl group, and a glycinamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings suggests that the compound may have regions of delocalized electrons, contributing to its stability. The sulfonyl group is a strong electron-withdrawing group, which could impact the reactivity of the compound .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions. The amide group could be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide and sulfonyl groups could make the compound more soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces present .

Mechanism of Action

Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .

Safety and Hazards

Without specific information, it’s hard to say what the safety and hazards associated with this compound might be. As with any chemical, safe handling practices should be followed to minimize risk. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its applications. If it has medicinal properties, future research could focus on improving its efficacy or reducing its side effects. If it’s used in chemical synthesis, research could focus on making the synthesis process more efficient or environmentally friendly .

Properties

IUPAC Name

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-5-19-8-6-7-9-22(19)26-25(28)17-27(20-12-15-23(31-3)24(16-20)32-4)33(29,30)21-13-10-18(2)11-14-21/h6-16H,5,17H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDYGPZGYNKWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 4
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N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 5
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N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-(3,4-dimethoxyphenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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